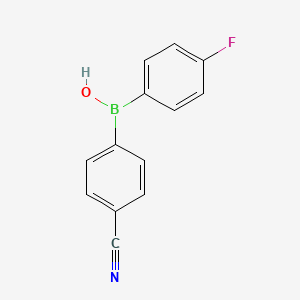
(4-Cyanophenyl)(4-fluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanophenyl)(4-fluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with boronic acids. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Cyanophenyl)(4-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Conversion to aminophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-Cyanophenyl)(4-fluorophenyl)borinic acid finds applications in various fields of scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)(4-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The borinic acid moiety can form stable complexes with transition metals, facilitating catalytic processes. The cyanophenyl and fluorophenyl groups contribute to the compound’s reactivity and specificity in targeting molecular pathways.
Molecular Targets and Pathways:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biological Interactions: Potential to interact with biological macromolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
(4-Fluorophenyl)boronic acid: Shares the fluorophenyl group but lacks the cyanophenyl group, resulting in different reactivity and applications.
(4-Cyanophenyl)boronic acid: Contains the cyanophenyl group but lacks the fluorophenyl group, leading to distinct chemical properties.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluorophenyl or cyanophenyl group, affecting its reactivity and use in different reactions.
Uniqueness: (4-Cyanophenyl)(4-fluorophenyl)borinic acid is unique due to the combination of cyanophenyl and fluorophenyl groups, which impart distinct reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
872495-61-9 |
|---|---|
Molecular Formula |
C13H9BFNO |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
(4-cyanophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,17H |
InChI Key |
JQGFTINPQVTSSL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


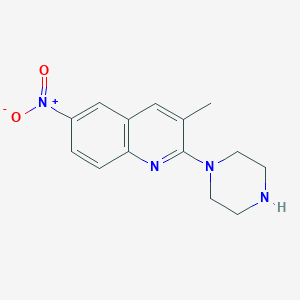
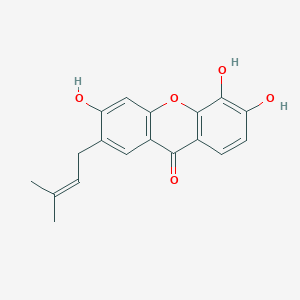
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)
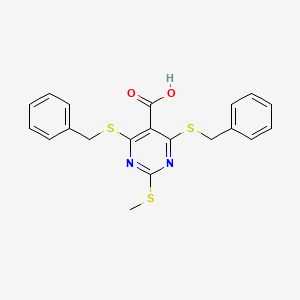
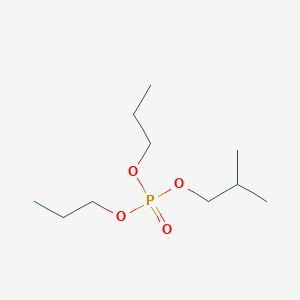
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
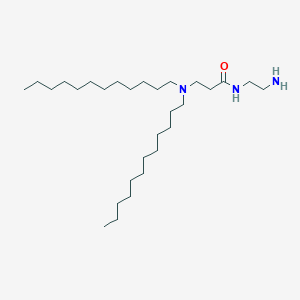
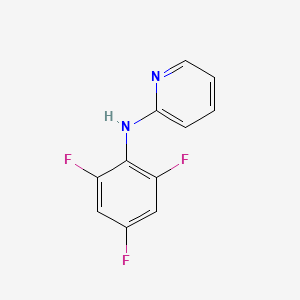
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
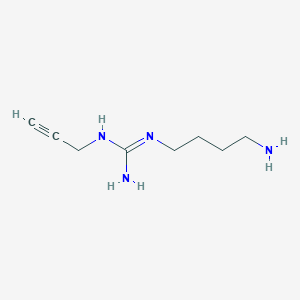
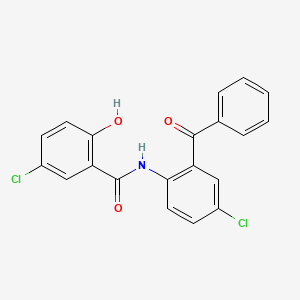
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
